4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine
CAS No.: 1343515-42-3
Cat. No.: VC2700683
Molecular Formula: C9H14IN3
Molecular Weight: 291.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1343515-42-3 |
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Molecular Formula | C9H14IN3 |
Molecular Weight | 291.13 g/mol |
IUPAC Name | 4-[(4-iodopyrazol-1-yl)methyl]piperidine |
Standard InChI | InChI=1S/C9H14IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h5,7-8,11H,1-4,6H2 |
Standard InChI Key | PAHPCZHUWIWJKP-UHFFFAOYSA-N |
SMILES | C1CNCCC1CN2C=C(C=N2)I |
Canonical SMILES | C1CNCCC1CN2C=C(C=N2)I |
Introduction
Chemical Identity and Properties
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is identified by the CAS number 1343515-42-3 and possesses several important physical and chemical characteristics. The compound has a molecular formula of C9H14IN3 and a molecular weight of 291.13 g/mol . With an exact mass of 291.02325 Da, this compound demonstrates moderate lipophilicity with an XLogP3-AA value of 1.1 .
The compound's structural features contribute to its potential for forming intermolecular interactions in biological systems. It contains one hydrogen bond donor and two hydrogen bond acceptors, suggesting moderate capacity for hydrogen bonding interactions . Additionally, the presence of two rotatable bonds indicates a degree of conformational flexibility that may be relevant to its binding characteristics with biological targets .
Structural Characteristics
The molecular architecture of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine consists of several distinct structural components:
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A pyrazole heterocycle featuring two adjacent nitrogen atoms in a five-membered ring
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An iodine atom positioned at the 4-position of the pyrazole ring
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A six-membered piperidine ring containing one nitrogen atom
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A methylene (CH2) bridge connecting the N1 position of the pyrazole to the 4-position of the piperidine
This arrangement creates a three-dimensional configuration with specific spatial orientations that likely influence the compound's interaction with potential biological targets. The iodine substituent, in particular, contributes significant electronic and steric properties that distinguish this compound from related analogs.
Synthetic Approaches
Chemical Reactivity Profile
The reactivity of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine is primarily dictated by its functional groups and their electronic characteristics. Several reactive sites and potential transformations are noteworthy:
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The carbon-iodine bond at the 4-position of the pyrazole ring represents an electrophilic site susceptible to nucleophilic substitution and particularly amenable to metal-catalyzed cross-coupling reactions.
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The secondary amine (NH) of the piperidine ring can serve as a nucleophile in alkylation or acylation reactions and as a base in acid-base chemistry.
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The pyrazole nitrogen atoms may participate in coordination chemistry with metals or serve as hydrogen bond acceptors in supramolecular interactions.
Structure-Activity Relationships
Comparison with Structural Analogs
Several structural analogs of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine have been reported in the literature, providing valuable insights into structure-activity relationships. Table 1 presents a comparative analysis of the target compound and its structural relatives.
Table 1: Comparison of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine with Structural Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Impact on Activity |
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4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine | C9H14IN3 | 291.13 | Reference compound | Baseline activity profile |
2-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine | C9H14IN3 | 291.13 | Attachment at 2-position of piperidine | Altered spatial arrangement, potentially affecting target binding |
4-(4-Iodo-1H-pyrazol-1-yl)piperidine | C8H12IN3 | 277.11 | Direct attachment without methylene bridge | Reduced conformational flexibility, modified pharmacokinetic properties |
1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine | C13H20IN3O2 | 377.23 | Boc-protected piperidine nitrogen | Altered basicity, increased lipophilicity, potential prodrug character |
tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate | C14H23N3O2 | 265.36 | No iodine on pyrazole, Boc-protected | Significantly different electronic properties, altered target selectivity |
This comparative analysis reveals how subtle structural modifications can potentially impact the biological activity and physicochemical properties of these compounds. The position of attachment on the piperidine ring, the presence of protecting groups, and modifications to the pyrazole substituents all represent variables that can be systematically manipulated to optimize activity profiles.
Key Pharmacophore Elements
The structure of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine contains several pharmacophore elements that likely contribute to its biological activities:
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The iodine atom serves as a hydrophobic feature and potential site for halogen bonding interactions with protein targets. Its large atomic radius and polarizability create distinct electronic effects that influence binding characteristics.
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The pyrazole ring provides a planar, aromatic system capable of π-stacking interactions with aromatic amino acid residues in protein binding pockets.
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The piperidine nitrogen functions as a basic center that can form hydrogen bonds or ionic interactions, depending on the pH of the biological environment.
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The methylene bridge connecting the heterocycles introduces conformational flexibility, allowing the molecule to adopt energetically favorable orientations when interacting with biological targets.
Research Applications and Future Directions
Medicinal Chemistry Applications
4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine represents a valuable scaffold for medicinal chemistry research. Its distinctive structural features make it a candidate for several therapeutic applications:
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As a potential anti-inflammatory agent, building on the COX inhibitory activity suggested by similar compounds.
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In antimicrobial research, where the combination of pyrazole and piperidine moieties may confer activity against pathogenic microorganisms.
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For anticancer drug development, particularly if specific cytotoxicity against cancer cell lines can be demonstrated.
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As a building block for the synthesis of more complex bioactive molecules, utilizing the reactivity of the carbon-iodine bond.
The iodine atom at the 4-position of the pyrazole ring is particularly significant as it provides a versatile handle for further structural elaboration through cross-coupling reactions, potentially expanding the compound's utility in drug discovery efforts.
Future Research Directions
Several promising research directions could further enhance our understanding of 4-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine:
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Comprehensive biological screening to fully characterize the compound's activity profile across multiple targets and therapeutic areas.
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Structure-based drug design studies to optimize binding to specific protein targets identified through initial screening.
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Pharmacokinetic and metabolism studies to determine the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
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Development of improved synthetic methodologies to enable large-scale preparation and diversification of the core structure.
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Exploration of radioisotope-substituted analogs for potential applications in molecular imaging or targeted radiotherapy.
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